1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine
Overview
Description
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methoxy-3-nitrophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine typically involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
- Reduction of the nitro group yields 1-(4-amino-3-methoxyphenyl)-4-methylpiperazine.
- Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Methoxy-3-nitroacetophenone
- 1-(4-Methoxyphenyl)-4-methylpiperazine
- 1-(3-Nitrophenyl)-4-methylpiperazine
Uniqueness: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYHNDLFYCMLQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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